![molecular formula C25H25ClN4S B2992814 3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea CAS No. 851971-97-6](/img/structure/B2992814.png)
3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H25ClN4S and its molecular weight is 449.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Protonation Studies
- Synthesis and Optical Properties : A study explored the synthesis and optical properties of chlorophyll derivatives, including those with pyridyl groups similar to the structure of the queried compound. These derivatives showed intense fluorescence emissions and were investigated for their potential in optical applications (Yamamoto & Tamiaki, 2015).
Structural Analysis and Characterization
- Crystal Structure Analysis : Research on 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea provided insights into the crystal structure, helping in understanding the molecular configuration and interactions of similar compounds (Saeed & Parvez, 2005).
Synthesis and Antimicrobial Studies
- Antimicrobial Applications : A study demonstrated the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, highlighting its antimicrobial potential. This indicates the possible use of similar thiourea derivatives in developing antimicrobial agents (Tayade et al., 2012).
Catalytic and Chemical Reactions
- Catalysis and Hydrogenation Studies : Research involving (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes has relevance for understanding how similar compounds could be used in catalytic processes, particularly in transfer hydrogenation of ketones (Magubane et al., 2017).
Receptor Activity and Drug Development
- GPR14/Urotensin-II Receptor Agonist : Studies on 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one identified it as a nonpeptidic agonist of the GPR14/urotensin-II receptor, which could be useful in pharmacological research and drug development (Croston et al., 2002).
Organometallic Chemistry
- Rhodium(I) Carbonyl Complexes : Research on Rhodium(I) carbonyl complexes with sulfur and nitrogen donor ligands provides insights into the potential applications of similar thiourea compounds in organometallic chemistry (Dutta & Singh, 1994).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4S/c1-17-9-10-24-23(14-17)22(18(2)28-24)11-13-30(16-21-7-3-4-12-27-21)25(31)29-20-8-5-6-19(26)15-20/h3-10,12,14-15,28H,11,13,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOCDKSJPRZREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

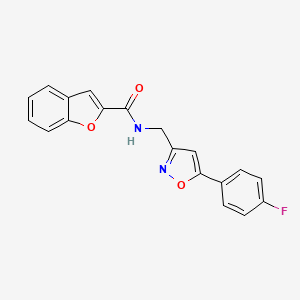
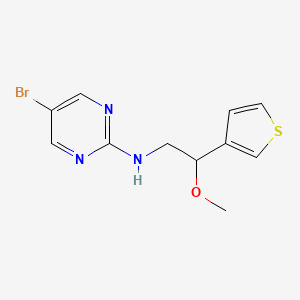
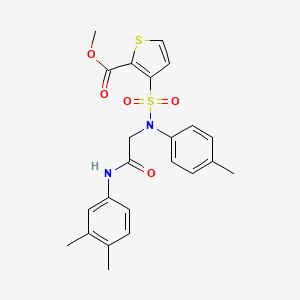
![N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2992735.png)
![N-(1,3-benzodioxol-5-yl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2992737.png)
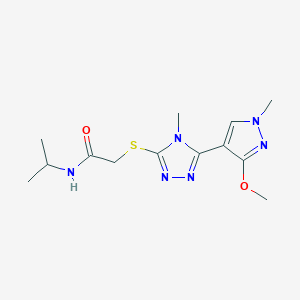
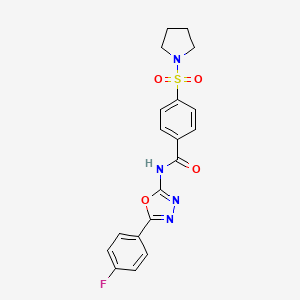
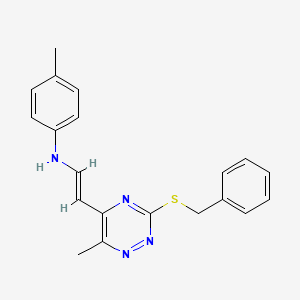
![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2992745.png)
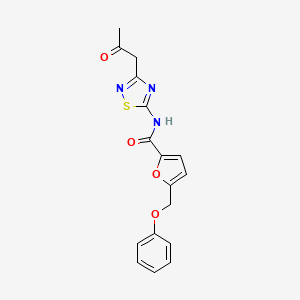
![3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2992750.png)
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992751.png)

![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)